molecular formula C15H19F3N2O B2946693 3-(1-pyrrolidinyl)-N-[3-(trifluoromethyl)phenyl]butanamide CAS No. 478077-96-2

3-(1-pyrrolidinyl)-N-[3-(trifluoromethyl)phenyl]butanamide

Cat. No.: B2946693
CAS No.: 478077-96-2
M. Wt: 300.325
InChI Key: HYXVWFAQGNRRNG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(1-pyrrolidinyl)-N-[3-(trifluoromethyl)phenyl]butanamide is an organic compound that features a pyrrolidine ring and a trifluoromethylphenyl group. This compound is of interest due to its unique chemical structure, which imparts specific properties that can be leveraged in various scientific and industrial applications.

Properties

IUPAC Name

3-pyrrolidin-1-yl-N-[3-(trifluoromethyl)phenyl]butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19F3N2O/c1-11(20-7-2-3-8-20)9-14(21)19-13-6-4-5-12(10-13)15(16,17)18/h4-6,10-11H,2-3,7-9H2,1H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYXVWFAQGNRRNG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC(=O)NC1=CC=CC(=C1)C(F)(F)F)N2CCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19F3N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-pyrrolidinyl)-N-[3-(trifluoromethyl)phenyl]butanamide typically involves the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as 1,4-diaminobutane.

    Introduction of the Trifluoromethylphenyl Group: This step involves the introduction of the trifluoromethylphenyl group through a nucleophilic aromatic substitution reaction. The trifluoromethyl group is introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonate.

    Amidation Reaction: The final step involves the formation of the amide bond between the pyrrolidine ring and the trifluoromethylphenyl group. This can be achieved through a condensation reaction using reagents such as carbodiimides or acid chlorides.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and the use of green chemistry principles may be employed to enhance the efficiency and sustainability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-(1-pyrrolidinyl)-N-[3-(trifluoromethyl)phenyl]butanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups on the pyrrolidine ring or the trifluoromethylphenyl group are replaced with other groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Nucleophiles or electrophiles, depending on the type of substitution reaction.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction may produce alcohols or amines.

Scientific Research Applications

3-(1-pyrrolidinyl)-N-[3-(trifluoromethyl)phenyl]butanamide has several scientific research applications, including:

    Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules.

    Biology: It is studied for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: The compound is investigated for its potential therapeutic properties, including its use as a drug candidate for various diseases.

    Industry: It is used in the development of agrochemicals, pharmaceuticals, and other industrial products.

Mechanism of Action

The mechanism of action of 3-(1-pyrrolidinyl)-N-[3-(trifluoromethyl)phenyl]butanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, allowing it to effectively bind to its targets and exert its effects. The pyrrolidine ring may contribute to the compound’s binding affinity and selectivity.

Comparison with Similar Compounds

Similar Compounds

  • 3-(1-pyrrolidinyl)-N-[3-(trifluoromethyl)phenyl]methanone
  • 3-(1-pyrrolidinyl)-N-[3-(trifluoromethyl)phenyl]ethanamide
  • 3-(1-pyrrolidinyl)-N-[3-(trifluoromethyl)phenyl]propanamide

Uniqueness

3-(1-pyrrolidinyl)-N-[3-(trifluoromethyl)phenyl]butanamide is unique due to its specific combination of a pyrrolidine ring and a trifluoromethylphenyl group. This combination imparts distinct chemical and biological properties that differentiate it from other similar compounds. The presence of the trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, while the pyrrolidine ring contributes to its binding affinity and selectivity.

Biological Activity

3-(1-Pyrrolidinyl)-N-[3-(trifluoromethyl)phenyl]butanamide is a compound of significant interest due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, including antimicrobial effects, anti-inflammatory properties, and the underlying mechanisms of action.

  • Molecular Formula : C15H19F3N2O
  • Molecular Weight : 300.32 g/mol
  • CAS Number : 478077-96-2

The compound features a pyrrolidine ring and a trifluoromethylphenyl group, which contribute to its lipophilicity and metabolic stability, enhancing its interaction with biological targets.

Antimicrobial Activity

Research has shown that compounds with trifluoromethyl moieties exhibit notable antimicrobial properties.

In Vitro Studies

  • Staphylococcus aureus and MRSA :
    • The compound demonstrated significant activity against both Staphylococcus aureus and Methicillin-resistant Staphylococcus aureus (MRSA) isolates, with minimum inhibitory concentrations (MICs) recorded at 25.9 µM for S. aureus and 12.9 µM for MRSA .
    • The bactericidal activity was confirmed as the minimum bactericidal concentration (MBC) values were equal to MIC values, indicating effective killing rather than merely inhibiting growth .
  • Enterococcus faecalis :
    • Testing against Enterococcus faecalis strains, including vancomycin-resistant isolates, showed no significant activity, highlighting the specificity of the compound's antimicrobial effects .

Anti-Inflammatory Potential

The compound's anti-inflammatory properties were assessed through cell viability assays and its effect on NF-κB activity.

Key Findings

  • Compounds similar to this compound exhibited varying degrees of impact on NF-κB, a critical transcription factor in inflammatory responses. Some derivatives increased NF-κB activity by 10–15%, while others showed inhibition .
  • The presence of lipophilic and electron-withdrawing substituents on the phenyl ring was crucial for modulating these effects, suggesting that structural modifications can enhance or reduce anti-inflammatory potential .

The mechanism by which this compound exerts its biological effects is thought to involve:

  • Enzyme Inhibition : The compound may interact with specific enzymes involved in bacterial cell wall synthesis or inflammatory pathways.
  • Receptor Binding : Its structural features allow it to bind effectively to receptors associated with inflammation and infection, potentially altering signaling pathways.

Comparative Analysis with Similar Compounds

Compound NameStructureAntimicrobial ActivityAnti-inflammatory Activity
This compoundStructureSignificant against S. aureus and MRSAModulates NF-κB activity
3-(1-Pyrrolidinyl)-N-[2-(trifluoromethyl)phenyl]butanamideStructureLimited activity against Enterococcus faecalisVariable effects on NF-κB

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.